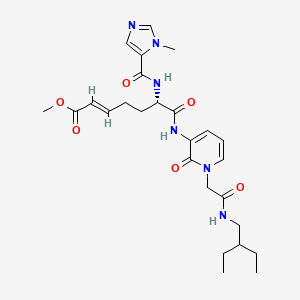

Vilagletistat

Beschreibung

Eigenschaften

IUPAC Name |

methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGWUSABWIEXKQ-BEBFYNPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542132-88-6, 9001-47-2 | |

| Record name | ZED-1227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaminase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZED-1227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vilagletistat (ZED1227): A Targeted Approach to Celiac Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The current standard of care—a strict, lifelong gluten-free diet—presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. Vilagletistat (formerly ZED1227) is a first-in-class, orally administered, selective inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease. By targeting the initial step in the gluten-induced immune cascade, vilagletistat represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of vilagletistat, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Transglutaminase 2

The central mechanism of vilagletistat in celiac disease is the targeted inhibition of tissue transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that is upregulated in the small intestine of individuals with celiac disease.[1][2] Vilagletistat is a highly specific and potent inhibitor of TG2, with an IC50 of 45 nM.[3] It acts as an irreversible inhibitor by forming a stable covalent bond with the cysteine residue in the catalytic center of activated TG2.[4][5]

The Pathogenic Role of TG2 in Celiac Disease

In the context of celiac disease, TG2's primary pathogenic role is the deamidation of specific glutamine residues within gluten peptides that have passed into the lamina propria.[1][4] This enzymatic modification introduces a negative charge, significantly increasing the binding affinity of these peptides to the disease-associated human leukocyte antigen (HLA)-DQ2 and HLA-DQ8 molecules on antigen-presenting cells (APCs).[1] This enhanced presentation to gluten-specific CD4+ T-cells is the critical initiating event in the adaptive immune response that drives the inflammatory cascade, leading to chronic inflammation, villous atrophy, and crypt hyperplasia characteristic of celiac disease.[1]

Vilagletistat's Intervention in the Pathogenic Cascade

By inhibiting TG2, vilagletistat directly prevents the deamidation of gluten peptides. This blockade of the initial pathogenic step has several downstream consequences:

-

Reduced Antigenicity of Gluten Peptides: Without deamidation, gluten peptides have a much lower affinity for HLA-DQ2/8 molecules, leading to a significant reduction in their presentation to T-cells.

-

Suppression of T-Cell Activation: The diminished antigen presentation results in a blunted activation of gluten-specific CD4+ T-cells, a crucial step in the inflammatory cascade.

-

Attenuation of Intestinal Inflammation and Mucosal Injury: By mitigating the T-cell response, vilagletistat protects the small intestinal mucosa from the inflammatory damage that causes villous atrophy and crypt hyperplasia.[6][7]

A recent study has also suggested that the inhibition of TG2 by vilagletistat may occur at the luminal side of the villous epithelium, even before the gliadin peptides enter the lamina propria, as the vilagletistat-TG2 complex was found to accumulate in the villous enterocytes.[8][9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of vilagletistat and a typical experimental workflow for its evaluation.

Quantitative Data from Clinical Trials

A pivotal phase 2a, double-blind, placebo-controlled, proof-of-concept trial evaluated the efficacy of vilagletistat in adults with well-controlled celiac disease undergoing a 6-week gluten challenge. The primary endpoint was the attenuation of gluten-induced mucosal damage, measured by the change in the ratio of villus height to crypt depth (Vh:Cd).[6]

| Parameter | Placebo (n=30) | Vilagletistat 10 mg (n=35) | Vilagletistat 50 mg (n=39) | Vilagletistat 100 mg (n=38) |

| Change in Mean Vh:Cd Ratio (from baseline) | ||||

| Estimated Difference from Placebo (95% CI) | - | 0.44 (0.15 to 0.73) | 0.49 (0.20 to 0.77) | 0.48 (0.20 to 0.77) |

| P-value vs. Placebo | - | 0.001 | <0.001 | <0.001 |

| Change in Intraepithelial Lymphocyte (IEL) Density (cells/100 epithelial cells) | ||||

| Estimated Difference from Placebo (95% CI) | - | -2.7 (-7.6 to 2.2) | -4.2 (-8.9 to 0.6) | -9.6 (-14.4 to -4.8) |

Table 1: Primary and a Key Secondary Endpoint from the Phase 2a Clinical Trial of Vilagletistat. [6]

Detailed Experimental Protocols

Phase 2a Clinical Trial Design

-

Study Population: Adults with biopsy-confirmed celiac disease, well-controlled on a gluten-free diet for at least one year.[10]

-

Intervention: Participants were randomized to receive placebo or one of three doses of vilagletistat (10 mg, 50 mg, or 100 mg) orally once daily.[6]

-

Gluten Challenge: All participants underwent a daily gluten challenge of 3 grams for 6 weeks.[6][7]

-

Biopsies: Duodenal biopsies were obtained at baseline and at the end of the 6-week treatment period.[6]

Histological Analysis

-

Tissue Processing: Duodenal biopsies were fixed, embedded in paraffin, and sectioned. Slides were stained with hematoxylin and eosin.[12]

-

Quantitative Morphometry: The villus height and crypt depth were measured to calculate the Vh:Cd ratio. Intraepithelial lymphocytes were counted and expressed as cells per 100 epithelial cells.[12][13]

Transcriptomic Analysis

-

Sample Preparation: RNA was extracted from PAXgene-fixed, paraffin-embedded duodenal biopsies.[14]

-

Sequencing: Transcriptomic analysis was performed using next-generation RNA sequencing (RNA-Seq).[14]

-

Data Analysis: Differential gene expression analysis was conducted to compare changes in gene expression between treatment groups and placebo, particularly focusing on genes related to inflammation, immune response, and intestinal barrier function.[15][16]

Immunofluorescence for ZED1227-TG2 Complex

-

Antibodies: A specific monoclonal antibody (mab A083) that detects vilagletistat when bound to the catalytic center of TG2 was used. Total TG2 was detected using monoclonal antibody CUB7402.[8]

-

Staining Protocol: Dual-color immunofluorescence staining was performed on duodenal biopsy sections. The ZED1227-TG2 complex was detected with a red fluorescent secondary antibody, and total TG2 with a green fluorescent secondary antibody.[8]

-

Imaging: Confocal microscopy was used for high-resolution imaging and to assess the co-localization of the ZED1227-TG2 complex with total TG2.[8]

In Vitro TG2 Activity Assay

-

Cell Models: Caco-2 cells and human intestinal epithelial organoids were used as in vitro models.[2][8]

-

Assay Principle: TG2 activity was quantified using a fluorometric assay based on the TG2-mediated cross-linking of a biotinylated substrate (e.g., 5-biotinamidopentylamine) to a protein substrate.[1][2] The incorporation of the biotinylated substrate is then detected using a streptavidin-conjugated fluorescent probe.

Conclusion

Vilagletistat's mechanism of action, centered on the specific and potent inhibition of transglutaminase 2, offers a targeted therapeutic approach for celiac disease. By preventing the initial deamidation of gluten peptides, vilagletistat effectively attenuates the downstream immune cascade that leads to intestinal damage. Robust quantitative data from a phase 2a clinical trial demonstrates its ability to protect the duodenal mucosa from gluten-induced injury. The detailed experimental protocols outlined provide a framework for the continued investigation and development of this promising drug candidate. Vilagletistat holds the potential to become a valuable adjunct to a gluten-free diet, improving the quality of life and clinical outcomes for individuals with celiac disease.

References

- 1. Targeting transglutaminase 2: pathways to celiac disease therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transglutaminase 2 Inhibition for Prevention of Mucosal Damage in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trepo.tuni.fi [trepo.tuni.fi]

- 10. New Drug Shows Real Promise Against Celiac Disease | Powers Health [powershealth.org]

- 11. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptomic analysis of intestine following administration of a transglutaminase 2 inhibitor to prevent gluten-induced intestinal damage in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 16. Celiac disease biomarkers identified by transcriptome analysis of small intestinal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

ZED-1227 as a transglutaminase 2 inhibitor

An In-depth Technical Guide on ZED-1227 as a Transglutaminase 2 Inhibitor

Executive Summary

Celiac disease is a chronic autoimmune disorder triggered by dietary gluten in genetically predisposed individuals. A key pathogenic driver is the enzyme tissue transglutaminase 2 (TG2), which deamidates gluten peptides, increasing their immunogenicity and initiating a T-cell mediated inflammatory cascade that leads to intestinal mucosal damage. ZED-1227 is a first-in-class, orally administered, small molecule inhibitor of TG2. It is designed to act locally in the small intestine to prevent the modification of gluten peptides, thereby blocking the initial step in the autoimmune reaction. This technical guide provides a comprehensive overview of ZED-1227, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

The Role of Transglutaminase 2 (TG2) in Celiac Disease Pathogenesis

In individuals with celiac disease, the ingestion of gluten leads to an inflammatory response in the small intestine. TG2, a calcium-dependent enzyme, is a critical player in this process.[1][2][3] Under normal physiological conditions, TG2 in the intestinal mucosa is largely inactive.[1][4] However, in the context of celiac disease, it becomes activated and catalyzes two principal reactions:

-

Deamidation: TG2 converts specific glutamine residues in gluten peptides into glutamic acid.[5][6] This modification imparts a negative charge, significantly increasing the binding affinity of these peptides to the disease-associated Human Leukocyte Antigen (HLA) DQ2 or DQ8 molecules on antigen-presenting cells (APCs).[4][5][6]

-

Cross-linking: TG2 can form stable isopeptide bonds between gluten peptides or cross-link gluten peptides to itself and other proteins.[1][6] The formation of TG2-gluten complexes is believed to be a key event in breaking self-tolerance and triggering the production of the highly specific anti-TG2 autoantibodies that are a hallmark of the disease.[2]

This TG2-mediated modification of gluten is an essential upstream event that initiates the adaptive immune response, leading to T-cell activation, cytokine release (notably interferon-γ), inflammation, and ultimately, the characteristic histological changes of celiac disease, including villous atrophy and crypt hyperplasia.[1][4][5]

ZED-1227: Profile of a TG2 Inhibitor

ZED-1227 is a peptidomimetic small molecule designed as a selective, irreversible inhibitor of TG2.[3][6] Its structure includes a peptidomimetic backbone that provides affinity and guides a Michael acceptor "warhead" into the catalytic center of active TG2.[3]

Mechanism of Action

ZED-1227 functions by forming a stable, covalent bond with the cysteine residue (Cys277) in the catalytic triad of the TG2 active site.[3][6] This action is highly specific to the active, calcium-bound conformation of the enzyme.[6] The majority of intracellular TG2 exists in an inactive, GTP-bound state and is therefore not targeted by ZED-1227, which enhances the safety profile of the compound.[6] By irreversibly inactivating TG2 in the intestinal mucosa, ZED-1227 prevents the deamidation of gluten peptides, thereby blocking the initial trigger of the inflammatory cascade.[6][7] Preclinical and clinical studies have shown that orally administered ZED-1227 accumulates in the villous enterocytes, with the highest concentration of the ZED-1227-TG2 complex observed at the luminal epithelial brush border, the first point of contact with dietary gluten.[8][9][10]

| Table 1: Key Features of ZED-1227 | |

| Compound Type | Small molecule, peptidomimetic[3] |

| Target | Tissue Transglutaminase 2 (TG2)[6] |

| Mechanism | Irreversible, covalent inhibitor of the active site Cys277[3][6] |

| Selectivity | Binds to the active, Ca2+-bound conformation of TG2[6] |

| Administration | Oral[11] |

| Site of Action | Primarily local within the small intestinal mucosa[8][9] |

| Therapeutic Goal | Prevention of gluten-induced mucosal injury in celiac disease[6][11] |

Clinical Development and Efficacy

ZED-1227 has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase 1 Studies

Phase 1 trials involving over 100 healthy volunteers demonstrated that ZED-1227 was safe and well-tolerated with single doses up to 500 mg.[6]

Phase 2a Proof-of-Concept Study (CEC3/CEL)

A pivotal Phase 2a, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of ZED-1227 in protecting against a gluten challenge.[11][12] Adult patients with well-controlled celiac disease on a gluten-free diet were enrolled and underwent a 6-week challenge with 3g of gluten daily.[6][13] Patients were randomized to receive placebo or one of three doses of ZED-1227 (10 mg, 50 mg, or 100 mg) daily.[11][12]

The primary endpoint was the attenuation of gluten-induced duodenal mucosal damage, measured by the change in the villous height to crypt depth (Vh:Cd) ratio from baseline to week 6.[11][12] All three doses of ZED-1227 met the primary endpoint, showing a statistically significant protection of the duodenal mucosa compared to placebo.[11][14]

| Table 2: Summary of Phase 2a Clinical Trial Primary Endpoint Results | ||||

| Treatment Group | Placebo | ZED-1227 (10 mg) | ZED-1227 (50 mg) | ZED-1227 (100 mg) |

| Patients Analyzed (n) | 30 | 35 | 39 | 38 |

| Estimated Change in Vh:Cd Ratio from Baseline | -0.61 (approx.)[13] | -0.17 (approx.)[13] | -0.12 (approx.)[13] | -0.13 (approx.)[13] |

| Difference from Placebo in Vh:Cd Ratio Change | N/A | 0.44 | 0.49 | 0.48 |

| 95% Confidence Interval | N/A | 0.15 to 0.73 | 0.20 to 0.77 | 0.20 to 0.77 |

| P-value vs. Placebo | N/A | 0.001 | <0.001 | <0.001 |

| Data sourced from the NEJM publication by Schuppan et al., 2021.[11][12][14] |

Secondary endpoints, including patient-reported outcomes (Celiac Symptom Index, Celiac Disease Questionnaire), also showed significant improvement in the ZED-1227 groups compared to a decline in quality of life in the placebo group.[11][13] Furthermore, molecular analysis of intestinal biopsies revealed that ZED-1227 prevented the gluten-induced gene expression changes associated with inflammation and loss of nutrient absorption functions.[15][16]

Phase 2b Studies

Following the successful proof-of-concept study, a Phase 2b "real-life" trial was initiated to evaluate ZED-1227 in patients who experience persistent symptoms despite being on a gluten-free diet, without an explicit gluten challenge.[6][17] Results from one such study suggested a lack of benefit on symptoms in this setting.[18] However, another Phase 2b study that includes a gluten challenge is reportedly ongoing, aiming to further confirm the protective effect of the drug.[18]

Key Experimental Methodologies

Protocol: Quantification of Intestinal Mucosal Damage (Vh:Cd Ratio)

This method is the gold standard for assessing histological changes in celiac disease clinical trials.[13]

-

1. Sample Collection: Duodenal biopsies are obtained from the distal duodenum via upper endoscopy at baseline and after the treatment period.

-

2. Tissue Processing: Biopsy samples are immediately fixed in formalin, embedded in paraffin, and sectioned at a thickness of 4-5 µm.

-

3. Staining: Sections are stained with hematoxylin and eosin (H&E) for structural analysis.[19][20]

-

4. Image Acquisition: Stained sections are viewed under a light microscope, and digital images of well-oriented crypt-villus units are captured at appropriate magnification (e.g., 100x).[19]

-

5. Morphometric Analysis: Using calibrated image analysis software (e.g., ImageJ), the following measurements are taken:[21]

-

Villous Height (Vh): Measured from the tip of the villus to the junction of the villus and crypt.

-

Crypt Depth (Cd): Measured from the base of the crypt to the level of the crypt-villus junction.[21]

-

-

6. Calculation: The Vh:Cd ratio is calculated for multiple (e.g., 10) well-oriented villi and crypts per biopsy, and the average ratio is determined for each patient sample.[19] A decrease in the Vh:Cd ratio indicates mucosal damage (villous atrophy and crypt hyperplasia).[13]

Protocol: In Vitro TG2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TG2.

-

1. Reagents:

-

Recombinant human TG2 (rhTG2).

-

Assay Buffer (e.g., 50 mM MOPS, 7.5 mM CaCl2, pH 6.9).[22]

-

Substrate: A TG2 substrate such as 5-biotin pentylamine (5BP) or a fluorometric/chromogenic substrate.[9][22][23]

-

Inhibitor: ZED-1227 or other test compounds at various concentrations.

-

Detection Reagent: Streptavidin-conjugated horseradish peroxidase (HRP) for 5BP, or a plate reader for fluorometric/chromogenic substrates.

-

-

2. Procedure (example with 5BP on a cell monolayer):

-

Culture Caco-2 cells and stimulate with IFN-γ (1000 IU/mL) for 48 hours to induce TG2 expression.[24]

-

Wash cells with PBS and incubate with a solution containing the 5BP substrate and varying concentrations of the inhibitor (e.g., ZED-1227) for 3 hours at 37°C.[24]

-

Wash cells to remove unbound substrate and fix with 4% paraformaldehyde.

-

Block with 5% BSA and then incubate with a streptavidin-HRP conjugate.

-

Add a suitable HRP substrate (e.g., TMB) and measure the resulting signal photometrically.

-

-

3. Analysis: The reduction in signal in the presence of the inhibitor, compared to a control without the inhibitor, indicates the degree of TG2 inhibition. IC50 values can be calculated from the dose-response curve.

Protocol: Serological Analysis (Anti-tTG IgA ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to detect and quantify the characteristic autoantibodies in celiac disease.

-

1. Principle: The assay uses recombinant human TG2 as the antigen to capture anti-TG2 antibodies from patient serum or plasma.[25][26]

-

2. Procedure:

-

Microplate wells are pre-coated with recombinant human TG2.[26][27]

-

Patient serum/plasma samples, along with calibrators and controls, are diluted in sample buffer and added to the wells. Anti-TG2 antibodies, if present, bind to the immobilized antigen.

-

After incubation and washing to remove unbound components, an enzyme-conjugated secondary antibody (e.g., anti-human IgA-HRP) is added, which binds to the captured autoantibodies.[25][27]

-

Following another incubation and wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate, producing a colored product.[25][26]

-

A stop solution is added, and the absorbance is measured at 450 nm.

-

-

3. Analysis: The intensity of the color is directly proportional to the concentration of anti-TG2 IgA antibodies in the sample. A standard curve generated from the calibrators allows for quantitative determination of antibody levels.[25]

Conclusion and Future Directions

ZED-1227 represents a significant advancement in the development of non-dietary therapies for celiac disease. By directly targeting TG2, the enzyme at the origin of the pathogenic immune response, it offers a highly specific therapeutic approach.[6] The robust results from the Phase 2a clinical trial, demonstrating significant protection against gluten-induced mucosal injury, have validated TG2 as a druggable target in celiac disease.[6][11] While the gluten-free diet remains the cornerstone of management, ZED-1227 holds promise as an adjunct therapy to protect patients from inadvertent gluten exposure, potentially improving quality of life and mitigating the risks associated with incomplete mucosal healing.[7][13] Further research from ongoing and future clinical trials will be crucial to fully define its long-term efficacy, safety, and role in the clinical management of celiac disease.[6][16]

References

- 1. Role of Transglutaminase 2 in Celiac Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type 2 Transglutaminase in Coeliac Disease: A Key Player in Pathogenesis, Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological consequences of transglutaminase 2 activity : insights into pathogenesis of celiac disease | Stanford Digital Repository [purl.stanford.edu]

- 5. Frontiers | Pathogenesis of Celiac Disease and Other Gluten Related Disorders in Wheat and Strategies for Mitigating Them [frontiersin.org]

- 6. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. celiac.org [celiac.org]

- 8. What are the key milestones for ZED1227 in Dr. Falma's pipeline? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Co-authored article: The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in ... - 2023 - News - Zedira GmbH [zedira.com]

- 11. Dr. Falk Pharma and Zedira announce successful completion of the ... - 2021 - News - Zedira GmbH [zedira.com]

- 12. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beyondceliac.org [beyondceliac.org]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. beyondceliac.org [beyondceliac.org]

- 17. Dr. Falk Pharma and Zedira announce start of the phase ... - 2021 - News - Zedira GmbH [zedira.com]

- 18. reddit.com [reddit.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting transglutaminase 2: pathways to celiac disease therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. steffens-biotec.com [steffens-biotec.com]

- 26. demeditec.com [demeditec.com]

- 27. Tissue Transglutaminase Ab Screen ELISA Kit (tTG IgA/IgG) [elisakits.co.uk]

Methodological & Application

Application Notes and Protocols for Vilagletistat (ZED-1227) in TG2 Inhibition Assays

Introduction

Transglutaminase 2 (TG2), a calcium-dependent enzyme, is implicated in a variety of cellular processes through its ability to catalyze the post-translational modification of proteins.[1][2] A key function is the formation of stable isopeptide bonds between glutamine and lysine residues.[2][3] In the context of Celiac Disease, TG2 plays a pivotal pathogenic role by deamidating dietary gliadin peptides. This modification increases the peptides' affinity for HLA-DQ2 or -DQ8 molecules on antigen-presenting cells, triggering an inflammatory T-cell response and subsequent intestinal damage.[4][5][6]

Vilagletistat, also known as ZED-1227, is a potent and specific, orally active inhibitor of transglutaminase 2.[7] It is designed for the treatment of Celiac Disease by blocking the initial enzymatic steps that lead to the autoimmune response.[6][8] Vilagletistat acts as an irreversible inhibitor, forming a covalent bond with the active site cysteine (Cys277) in the catalytic center of TG2.[6][8] These application notes provide an overview of vilagletistat's inhibitory activity and detailed protocols for its characterization using common in vitro assays.

Vilagletistat (ZED-1227) Inhibitory Activity

Vilagletistat demonstrates high potency for human TG2 and significant selectivity over other transglutaminase isoenzymes, a crucial feature for minimizing off-target effects. Notably, it shows weak inhibition of Factor XIII, which is essential for blood coagulation.[6]

| Transglutaminase Isoenzyme | IC50 (nM) |

| Human TG2 | 45 [7] |

| Human TG1 | >100,000 |

| Human TG3 | 11,000 |

| Human TG6 | 1,400 |

| Human Factor XIIIa | >100,000 |

| Data sourced from in vitro fluorescent transamidation assays.[6] |

Signaling Pathway & Mechanism of Action

The following diagrams illustrate the role of TG2 in Celiac Disease pathogenesis and the mechanism by which vilagletistat inhibits its activity.

Caption: Role of TG2 in Celiac Disease and the inhibitory action of Vilagletistat.

Caption: Mechanism of irreversible covalent inhibition of TG2 by Vilagletistat.

Experimental Protocols

Herein are detailed protocols for assessing the inhibitory activity of vilagletistat against TG2 in vitro.

Protocol 1: Fluorescent Transamidation Assay

This assay measures the incorporation of a fluorescent amine donor (dansylcadaverine) into a glutamine-containing protein substrate (N,N-dimethylcasein), which results in an increase in fluorescence. It is a robust method for determining IC50 values.[6][9]

Workflow Diagram

Caption: Workflow for the fluorescent TG2 inhibition assay.

Materials:

-

Recombinant human TG2 (e.g., Zedira T022)

-

Vilagletistat (ZED-1227)

-

N,N-dimethylcasein (glutamine donor substrate)

-

Dansylcadaverine (amine donor substrate)

-

Assay Buffer: 47.5 mM Tris-HCl, 190 mM NaCl, 9.5 mM CaCl₂, 9.5 mM Glutathione, 2.4% (v/v) glycerol, pH 8.0

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader (λex = 330 nm, λem = 500 nm)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of vilagletistat in 100% DMSO. Create a serial dilution series in a buffer containing 2% (v/v) DMSO to achieve the desired final concentrations.

-

Reaction Master Mix: Prepare a master mix in Assay Buffer containing dansylcadaverine (final concentration ~16 µM), N,N-dimethylcasein (final concentration ~3.8 µM), and recombinant human TG2 (final concentration ~0.8 µg/mL).

-

Assay Execution: a. Add 15 µL of the vilagletistat serial dilutions (or 2% DMSO vehicle control) to triplicate wells of a 96-well black microplate. b. To initiate the reaction, add 285 µL of the Reaction Master Mix to each well.

-

Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Monitor the fluorescence emission (λem = 500 nm) continuously for 30 minutes, with excitation at λex = 330 nm.

-

Data Analysis: a. Determine the initial reaction velocity (slope of the linear phase) for each concentration. b. Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Calculate the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 2: Colorimetric ELISA-Based Activity Assay

This assay format is common in commercial kits and measures the incorporation of a biotinylated amine donor into a glutamine-rich protein (e.g., poly-D-lysine) coated on a microplate.[10] The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate like TMB.

Materials:

-

96-well plate pre-coated with a glutamine donor substrate (e.g., poly-D-lysine)

-

Recombinant human TG2

-

Vilagletistat (ZED-1227)

-

Biotinylated amine donor substrate (e.g., Biotin-TVQQEL peptide or biotin-pentylamine)

-

Assay/Reaction Buffer (typically contains Tris, CaCl₂, DTT)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of vilagletistat in Assay Buffer. Include a vehicle control (DMSO).

-

Reaction Setup: a. To each well of the coated plate, add the TG2 enzyme, the biotinylated substrate, and the vilagletistat dilution (or vehicle). The final volume and concentrations should follow the kit manufacturer's or optimization guidelines. b. Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

-

Detection: a. Wash the plate 3-4 times with Wash Buffer to remove unbound reagents. b. Add diluted Streptavidin-HRP conjugate to each well and incubate at room temperature (e.g., 60 minutes). c. Wash the plate again 3-4 times with Wash Buffer. d. Add TMB substrate to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes). e. Stop the reaction by adding Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each vilagletistat concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 3: Substrate Incorporation Assay in Cell Lysates

This protocol is used to assess TG2 activity and its inhibition within a more complex biological matrix, such as cell or tissue lysates.[3][11] It often uses 5-biotinamidopentylamine (5-BP) as the amine donor substrate.

Materials:

-

Cell or tissue lysates containing active TG2

-

Vilagletistat (ZED-1227)

-

5-biotinamidopentylamine (5-BP)

-

Reaction Buffer (e.g., Tris-HCl with CaCl₂ and protease inhibitors)

-

Streptavidin-HRP

-

SDS-PAGE and Western blotting reagents

-

Bradford or BCA Protein Assay Kit

Procedure:

-

Lysate Preparation: a. Prepare cell or tissue lysates in a suitable lysis buffer on ice. b. Centrifuge to pellet debris and collect the supernatant. c. Determine the total protein concentration of the lysate.

-

Inhibition Step: a. Pre-incubate a fixed amount of lysate protein with serial dilutions of vilagletistat (or vehicle control) for 15-30 minutes at room temperature.

-

Transglutaminase Reaction: a. Initiate the reaction by adding 5-BP (e.g., final concentration of 1-2 mM) and CaCl₂ (e.g., final concentration of 2-5 mM). b. Incubate the reaction mixture at 37°C for 60 minutes. c. Stop the reaction by adding EDTA-containing SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection by Western Blot: a. Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane and then probe with Streptavidin-HRP to detect biotinylated proteins (i.e., proteins that have incorporated 5-BP). c. Develop the blot using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities using densitometry. The reduction in the overall intensity of the biotinylated protein smear in the vilagletistat-treated lanes compared to the vehicle control indicates TG2 inhibition. Calculate percent inhibition and estimate the IC50.

References

- 1. Transglutaminase 2/TGM2: Activity Assays [bio-techne.com]

- 2. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilagletistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Transcriptomic analysis of the efficacy of TG2-inhibitor trials and human ... - Blog - Zedira GmbH [zedira.com]

- 6. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. SensoLyte® Transglutaminase Activity Assay Kit Colorimetric - 1 kit [anaspec.com]

- 11. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease-In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Using Vilagletistat (ZED-1227) for Transglutaminase 2 (TG2) Inhibition in Intestinal Organoid Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vilagletistat, also known as ZED-1227, is a potent, specific, and orally active inhibitor of tissue transglutaminase 2 (TG2).[1][2] TG2 is a multifaceted enzyme that, under pathological conditions like celiac disease (CeD), becomes a key driver of the inflammatory response. In CeD, TG2 deamidates dietary gluten peptides in the small intestine, a crucial step that increases their immunogenicity and leads to T-cell activation, inflammation, villous atrophy, and crypt hyperplasia.[3][4]

Intestinal organoids, often termed "mini-guts," are three-dimensional, self-organizing structures derived from Lgr5+ adult intestinal stem cells.[5] They recapitulate the cellular diversity and architecture of the native intestinal epithelium, containing stem cells, enterocytes, Paneth cells, and goblet cells.[5][6] This makes them a physiologically relevant in vitro model for studying intestinal biology, disease pathogenesis, and for testing therapeutic compounds.

This application note provides detailed protocols for using Vilagletistat in intestinal organoid cultures to investigate the role of TG2 and to model the effects of its inhibition in the context of celiac disease.

Signaling Pathway and Mechanism of Action

In celiac disease, ingested gluten is broken down into gliadin peptides. These peptides are substrates for TG2 in the intestinal lamina propria and on the luminal surface of enterocytes.[4] TG2 deamidates specific glutamine residues in gliadin, creating highly immunogenic epitopes that are presented to T-cells, initiating a damaging inflammatory cascade. Vilagletistat acts as an irreversible covalent inhibitor, targeting the enzyme's catalytic center to block this initial pathogenic step.[3]

Data Presentation: Vilagletistat Properties and Recommended Concentrations

The following table summarizes key quantitative data for Vilagletistat for planning in vitro experiments.

| Parameter | Value | Reference |

| Target | Transglutaminase 2 (TG2) | [1] |

| Synonyms | ZED-1227, ZED-101, TAK-227 | [1] |

| Molecular Formula | C₂₆H₃₆N₆O₆ | [7] |

| Molecular Weight | 528.6 g/mol | [7] |

| IC₅₀ | 45 nM | [2] |

| Mechanism | Covalent, Irreversible Inhibitor | [3] |

| Recommended In Vitro Concentration (Non-toxic) | 0.1 µM - 1.0 µM | [2] |

| Solvent | DMSO | [2] |

Experimental Protocols

Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol outlines the standard procedure for isolating human intestinal crypts and establishing long-term 3D organoid cultures.

Materials:

-

Human intestinal biopsy tissue

-

Cold PBS (Ca/Mg free)

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12

-

Basement Membrane Matrix (e.g., Matrigel), growth factor reduced

-

24-well tissue culture treated plate

-

Crypt Culture Medium:

-

Advanced DMEM/F12

-

1x N2 supplement

-

1x B27 supplement

-

10 mM HEPES

-

1x Penicillin-Streptomycin

-

50 ng/mL human EGF

-

100 ng/mL Noggin

-

500 ng/mL human R-Spondin1

-

10 µM Y-27632 (ROCK inhibitor, for initial plating)

-

10 µM CHIR99021 (optional, for enhanced growth)[8]

-

Procedure:

-

Tissue Preparation: Wash intestinal biopsy tissue vigorously with 10 mL of ice-cold PBS to remove luminal contents. Repeat 3-5 times.

-

Crypt Isolation: Mince the tissue into small (~2-4 mm) pieces. Incubate in a gentle cell dissociation reagent (e.g., 2 mM EDTA in PBS) for 30-60 minutes on ice with gentle rocking to release the crypts from the underlying mesenchyme.

-

Crypt Collection: After incubation, vigorously pipette the solution up and down. Let the larger tissue fragments settle and collect the supernatant, which is enriched with crypts.

-

Centrifugation: Centrifuge the supernatant at 480 x g for 4 minutes at 4°C.[8] Discard the supernatant and wash the crypt pellet with 5 mL of cold basal medium (Advanced DMEM/F12).

-

Plating: Resuspend the crypt pellet in the required volume of ice-cold basement membrane matrix. A density of 200-1,000 crypts per 50 µL of matrix is recommended.[9]

-

Seeding: Plate 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plate wells.

-

Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the matrix to polymerize.[8]

-

Culture: Gently add 500 µL of pre-warmed Crypt Culture Medium (containing Y-27632) to each well. Culture at 37°C and 5% CO₂.

-

Maintenance: Replace the medium every 2-3 days with fresh medium (without Y-27632). Organoids should be passaged every 7-10 days by disrupting the matrix, breaking the organoids into fragments, and re-plating.

Protocol 2: Modeling TG2 Inhibition with Vilagletistat in Organoid Cultures

This protocol details the treatment of established intestinal organoids with a gluten challenge and Vilagletistat to assess its inhibitory function.

Materials:

-

Established intestinal organoid cultures (from Protocol 1)

-

Peptic-tryptic digest of gliadin (PT-gliadin)

-

Vilagletistat (ZED-1227), dissolved in DMSO

-

Organoid Culture Medium (from Protocol 1, without Y-27632)

-

Reagents for downstream analysis (e.g., fixatives, antibodies for immunofluorescence)

Procedure:

-

Organoid Preparation: Culture organoids until they are mature (typically 5-7 days post-passaging), showing well-formed crypt-like domains.

-

Treatment Groups: Prepare culture medium for the following experimental groups:

-

Vehicle Control: Medium + DMSO vehicle.

-

Vilagletistat Control: Medium + Vilagletistat (e.g., 1 µM).

-

Gliadin Challenge: Medium + PT-gliadin (e.g., 1 mg/mL).

-

Vilagletistat + Gliadin: Medium + Vilagletistat (pre-incubate for 1-2 hours) followed by the addition of PT-gliadin.

-

-

Pre-treatment: For the inhibition group, replace the existing medium with medium containing Vilagletistat and incubate for 1-2 hours at 37°C.

-

Challenge: For the gliadin-treated groups, add PT-gliadin to the appropriate wells.

-

Incubation: Incubate the organoids for the desired experimental duration (e.g., 24-48 hours).

-

Harvesting for Analysis:

-

For Immunofluorescence: Gently remove the medium and depolymerize the matrix using a cold cell recovery solution. Wash the organoids in PBS, fix with 4% paraformaldehyde, and proceed with standard whole-mount staining protocols.

-

For Biochemical Assays: Harvest organoids, lyse, and measure TG2 activity or specific protein markers via Western blot or ELISA.

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for assessing Vilagletistat's efficacy in an intestinal organoid model.

Expected Results and Analysis

Studies have shown that after oral administration, Vilagletistat (ZED1227) accumulates in the villous enterocytes and co-localizes with TG2 and gliadin peptides at the luminal surface.[4] Using an antibody specific to the ZED1227-TG2 complex, researchers can visualize the drug's target engagement directly within the organoid structure via immunofluorescence.

A successful experiment should demonstrate that in the Gliadin Challenge group, there is evidence of TG2 activity (e.g., co-localization of TG2 and deamidated gliadin markers). In the Vilagletistat + Gliadin group, this activity should be significantly reduced or absent, providing functional evidence of TG2 inhibition within a complex, multi-cellular human epithelial model.[4] Analysis of inflammatory markers or changes in epithelial barrier integrity could serve as further functional readouts.

References

- 1. Vilagletistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal organoid modeling: bridging the gap from experimental model to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GSRS [precision.fda.gov]

- 8. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. StarrLab - Intestinal Organoid Culture [sites.google.com]

Application Notes and Protocols for Detecting TG2 Activity Inhibition by Vilagletistat using Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its activity has been implicated in a variety of diseases, including celiac disease, fibrotic disorders, and cancer. Vilagletistat (formerly ZED-1227) is a specific, orally active, and irreversible inhibitor of TG2, making it a valuable tool for studying TG2 function and a promising therapeutic agent.[1]

These application notes provide detailed protocols for the detection of TG2 activity in tissue sections using immunohistochemistry (IHC) and for assessing the inhibitory effect of Vilagletistat. The primary method described is an in situ TG2 activity assay based on the incorporation of a biotinylated amine substrate, 5-biotinamidopentylamine (5-BP), into TG2 substrates within the tissue.

Principle of the Assay

Active TG2 covalently crosslinks the primary amine of 5-biotinamidopentylamine (5-BP) to glutamine residues in its protein substrates. The incorporated biotin can then be detected using streptavidin conjugated to a fluorescent probe or an enzyme for colorimetric detection. By comparing the signal intensity in tissue sections treated with and without Vilagletistat, the inhibitory effect of the compound on TG2 activity can be visualized and quantified.

Data Presentation

Quantitative Analysis of TG2 Activity Inhibition by Vilagletistat

| Treatment Group | Vilagletistat Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Inhibition (%) |

| Vehicle Control | 0 µM | 1500 | ± 120 | 0% |

| Vilagletistat | 1 µM | 950 | ± 90 | 36.7% |

| Vilagletistat | 10 µM | 450 | ± 55 | 70.0% |

| Vilagletistat | 100 µM | 180 | ± 30 | 88.0% |

Note: The values presented are illustrative and serve as a template for presenting experimental data. Actual values will depend on the tissue type, experimental conditions, and imaging parameters.

Experimental Protocols

Protocol 1: In Situ TG2 Activity Assay using 5-Biotinamidopentylamine (5-BP)

This protocol describes the detection of TG2 activity in frozen tissue sections.

Materials:

-

Fresh frozen tissue sections (5-10 µm) on charged slides

-

5-biotinamidopentylamine (5-BP)

-

Vilagletistat (ZED-1227)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 mM DTT

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1-3% BSA in PBST

-

Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Tissue Section Preparation:

-

Cut fresh frozen tissue at 5-10 µm using a cryostat and mount on charged slides.

-

Allow sections to air dry for 30 minutes at room temperature.

-

-

Inhibitor Treatment (for inhibition studies):

-

Prepare working solutions of Vilagletistat in Assay Buffer at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

For the control group, use Assay Buffer with the vehicle (e.g., DMSO) at the same final concentration as the Vilagletistat-treated groups.

-

Pre-incubate the tissue sections with the Vilagletistat solutions or vehicle control for 30 minutes at 37°C in a humidified chamber.

-

-

TG2 Activity Reaction:

-

Prepare the reaction mixture containing 1 mM 5-BP in Assay Buffer.

-

If inhibitor was used, add Vilagletistat to the reaction mixture at the same concentration as the pre-incubation step.

-

Remove the pre-incubation solution and add the reaction mixture to the tissue sections.

-

Incubate for 1-2 hours at 37°C in a humidified chamber.

-

-

Stopping the Reaction and Washing:

-

Stop the reaction by washing the slides three times for 5 minutes each with PBST.

-

-

Blocking:

-

Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

-

Detection of Incorporated 5-BP:

-

Dilute the streptavidin-conjugated fluorophore in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the sections with the streptavidin solution for 1 hour at room temperature in the dark.

-

-

Washing and Counterstaining:

-

Wash the slides three times for 5 minutes each with PBST in the dark.

-

Incubate with DAPI solution for 5-10 minutes for nuclear counterstaining.

-

Wash once with PBST.

-

-

Mounting and Visualization:

-

Mount the coverslips using an appropriate mounting medium.

-

Visualize the fluorescence using a fluorescence microscope. Biotin-5-BP incorporation will be detected by the streptavidin-fluorophore conjugate, and nuclei will be stained by DAPI.

-

Protocol 2: Immunohistochemical Detection of Vilagletistat-TG2 Complex

This protocol allows for the direct visualization of Vilagletistat bound to TG2 in tissue sections, confirming target engagement. This requires a specific antibody that recognizes the Vilagletistat-TG2 complex.[2]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections from subjects treated with Vilagletistat.

-

Antibody specific for the Vilagletistat-TG2 complex.

-

Primary antibody against total TG2 (for co-localization).

-

Appropriate fluorescently labeled secondary antibodies.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1-3% BSA and/or normal serum in PBST.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using the appropriate antigen retrieval solution as recommended for the primary antibodies.

-

-

Blocking:

-

Incubate the sections with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody against the Vilagletistat-TG2 complex overnight at 4°C.

-

For co-localization studies, a cocktail of the Vilagletistat-TG2 complex antibody and the total TG2 antibody can be used if they are from different host species.

-

-

Washing:

-

Wash the slides three times for 5 minutes each with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Washing and Counterstaining:

-

Wash the slides three times for 5 minutes each with PBST in the dark.

-

Counterstain with DAPI.

-

-

Mounting and Visualization:

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

Visualizations

Caption: Signaling pathway of TG2 activation and irreversible inhibition by Vilagletistat.

Caption: Experimental workflow for in situ TG2 activity detection using IHC.

References

Vilagletistat (ZED-1227) for Intestinal Inflammation: Application Notes and Protocols for Animal Studies

For Research Use Only

Introduction

Vilagletistat, also known as ZED-1227, is a potent and selective, orally available, irreversible inhibitor of the enzyme tissue transglutaminase 2 (TG2).[1] TG2 is a pleiotropic enzyme implicated in a variety of cellular processes, including inflammation, wound healing, and angiogenesis.[2] Its enzymatic activity, which includes deamidation and cross-linking of proteins, is particularly relevant in the pathogenesis of celiac disease, where it modifies gluten peptides, thereby increasing their immunogenicity.[2][3] While Vilagletistat's primary clinical development has focused on celiac disease, its role in modulating TG2 activity suggests potential therapeutic applications in other inflammatory conditions of the intestine.[4][5]

These application notes provide a summary of the available preclinical data on Vilagletistat in an animal model of intestinal inflammation and offer protocols to guide researchers in designing their own studies. It is important to note that, to date, published research has primarily utilized a polyinosinic:polycytidylic acid (poly(I:C))-induced model of intestinal inflammation rather than classical inflammatory bowel disease (IBD) models such as dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis. This may be due to findings suggesting that TG2 is not essential for the pathogenesis of acute DSS-induced colitis.

Mechanism of Action in Intestinal Inflammation

Vilagletistat forms a stable covalent bond with a cysteine residue in the catalytic center of active TG2, effectively blocking its enzymatic functions.[2] The anti-inflammatory effects of Vilagletistat in the intestine are believed to stem from the inhibition of several TG2-mediated processes:

-

NF-κB Pathway Modulation: TG2 can activate the NF-κB pathway, a central regulator of inflammation, by crosslinking the NF-κB inhibitor IκB-α. This leads to the expression of pro-inflammatory cytokines. By inhibiting TG2, Vilagletistat can potentially suppress this activation cascade.

-

STAT1-TGM2-VEGFR2 Axis in Angiogenesis: Recent studies suggest a role for TG2 in pathological angiogenesis associated with IBD. The proposed pathway involves STAT1-mediated upregulation of TG2, which then interacts with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to promote angiogenesis, a key feature of chronic inflammation. Inhibition of TG2 could disrupt this process.

Signaling Pathway Diagrams

Animal Model and Dosage Data

The most relevant preclinical model for which data on Vilagletistat is available is the poly(I:C)-induced intestinal inflammation model in mice. Poly(I:C) is a synthetic analog of double-stranded RNA that triggers a potent innate immune response.

| Animal Model | Compound | Dosage | Route of Administration | Key Outcomes |

| Poly(I:C)-induced intestinal inflammation in BALB/c mice | Vilagletistat (ZED-1227) | 5 mg/kg | Oral gavage (i.g.) | Inhibited TG2 activity in the small intestinal mucosa; Subdued intestinal inflammation.[1][4] |

| Poly(I:C) (inducer) | 40 mg/kg | Intraperitoneal (i.p.) | Induces intestinal inflammation and upregulates TG2 activity.[1][4] |

Note: One abstract mentions the testing of "3 single escalating doses" of ZED-1227 by oral gavage in this model, but the specific dosages were not detailed in the available literature. The 5 mg/kg dose is the only specific dose cited in available documentation.[1][4]

Experimental Protocols

Protocol 1: Poly(I:C)-Induced Acute Intestinal Inflammation in Mice

This protocol describes the induction of acute intestinal inflammation using poly(I:C) and the administration of Vilagletistat to assess its therapeutic potential.

Materials:

-

Vilagletistat (ZED-1227)

-

Polyinosinic:polycytidylic acid (poly(I:C))

-

Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline

-

Vehicle for Vilagletistat (e.g., 0.5% carboxymethylcellulose)

-

8-10 week old BALB/c mice

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

Experimental Workflow:

Procedure:

-

Acclimatization: Acclimatize male BALB/c mice (8-10 weeks old) for at least one week under standard laboratory conditions.

-

Preparation of Reagents:

-

Dissolve poly(I:C) in sterile PBS to the desired concentration (e.g., 4 mg/mL for a 10 mL/kg injection volume).

-

Prepare Vilagletistat (ZED-1227) in the chosen vehicle. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) is common. For a 5 mg/kg dose, this might be a 0.5 mg/mL solution for a 10 mL/kg gavage volume. Sonication may be required to achieve a uniform suspension.

-

-

Grouping and Dosing:

-

Randomly assign mice to experimental groups (e.g., Vehicle Control, Poly(I:C) + Vehicle, Poly(I:C) + ZED-1227).

-

Administer Vilagletistat (5 mg/kg) or vehicle by oral gavage.

-

At the same time, administer poly(I:C) (40 mg/kg) or sterile saline by intraperitoneal (i.p.) injection.[4]

-

-

Monitoring and Sacrifice:

-

The inflammatory response and TG2 activation are rapid, occurring within 2-4 hours post-poly(I:C) administration.[4]

-

Sacrifice mice 2 to 4 hours after injections.

-

-

Sample Collection and Analysis:

-

Tissue Collection: Immediately collect sections of the small intestine (duodenum, jejunum, ileum) and colon. Fix portions in 10% neutral buffered formalin for histology and snap-freeze other sections in liquid nitrogen for biochemical assays.

-

Histopathology: Process formalin-fixed tissues for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess mucosal injury, inflammatory cell infiltration, and villous atrophy.

-

TG2 Activity Assay: Measure TG2 activity in intestinal tissue homogenates using a fluorescent or colorimetric assay, such as the incorporation of 5-biotinylamide pentylamine (5-BP) into proteins.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in tissue homogenates using ELISA or quantify their mRNA expression using RT-qPCR.

-

Concluding Remarks

Vilagletistat (ZED-1227) has demonstrated efficacy in reducing TG2 activity and inflammation in a poly(I:C)-induced mouse model of acute intestinal inflammation.[1][4] Its mechanism of action, targeting a key enzyme in inflammatory and angiogenic pathways, makes it a compound of interest for intestinal inflammatory diseases. However, researchers should be aware of the limited availability of data in chronic IBD models. The protocols and data presented here serve as a starting point for further investigation into the therapeutic potential of Vilagletistat in this field. Dose-response studies and testing in alternative models, such as TNBS or T-cell transfer colitis, would be necessary to fully elucidate its efficacy and translational potential for human IBD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are the key milestones for ZED1227 in Dr. Falma's pipeline? [synapse.patsnap.com]

- 3. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dr. Falk Pharma and Zedira announce successful completion of the ... - 2021 - News - Zedira GmbH [zedira.com]

Application Notes and Protocols: Assessing Intestinal Permeability Following Vilagletistat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilagletistat (formerly known as ZED-1227) is a first-in-class, orally available, selective inhibitor of tissue transglutaminase 2 (TG2).[1][2] In celiac disease, TG2 is a key enzyme responsible for the deamidation of gluten peptides in the small intestine. This modification increases the immunogenicity of gluten, triggering an inflammatory cascade that leads to damage of the intestinal mucosa, including villous atrophy and increased intestinal permeability.[1][2][3] By blocking TG2, Vilagletistat aims to prevent the initial step in this pathological process, thereby attenuating intestinal inflammation and restoring the integrity of the intestinal barrier.[4][5]

These application notes provide a comprehensive overview of established techniques and detailed protocols for assessing intestinal permeability in preclinical and clinical studies evaluating the efficacy of Vilagletistat.

Signaling Pathway Modulated by Vilagletistat

Vilagletistat directly targets and inhibits the enzymatic activity of tissue transglutaminase 2 (TG2). In the context of celiac disease, this intervention prevents the deamidation of gliadin peptides, a critical step in the activation of the adaptive immune response that leads to intestinal damage.

Caption: Vilagletistat inhibits TG2, preventing gliadin deamidation and subsequent inflammation.

Recommended Techniques for Assessing Intestinal Permeability

A multi-faceted approach employing both in vitro and in vivo models is recommended to thoroughly evaluate the effects of Vilagletistat on intestinal permeability.

In Vitro Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[6] This model is ideal for high-throughput screening and mechanistic studies.

-

Transepithelial Electrical Resistance (TEER): Measures the electrical resistance across the cell monolayer, providing a real-time, non-invasive assessment of tight junction integrity. An increase in TEER after Vilagletistat treatment in a disease model (e.g., gliadin challenge) would indicate improved barrier function.[7][8]

-

Paracellular Flux of Marker Molecules: Quantifies the passage of non-metabolizable, fluorescently-labeled molecules (e.g., FITC-dextran, Lucifer Yellow) across the cell monolayer. A decrease in the flux of these markers suggests a tightening of the paracellular pathway.[9]

Caption: Workflow for assessing intestinal permeability in Caco-2 cell monolayers.

In Vivo Assessment: Animal Models

In vivo models are crucial for evaluating the therapeutic efficacy of Vilagletistat in a complex physiological environment.

-

Lactulose/Mannitol (L/M) Ratio Test: This is a widely used clinical and preclinical test.[10] Mannitol, a monosaccharide, is readily absorbed transcellularly, while lactulose, a disaccharide, primarily crosses the intestinal barrier paracellularly when permeability is increased. An elevated urinary L/M ratio indicates compromised barrier function. A reduction in this ratio following Vilagletistat treatment would suggest restoration of intestinal integrity.[1]

-

FITC-Dextran Permeability Assay: This method involves oral gavage of FITC-dextran, a fluorescently-labeled polysaccharide. The concentration of FITC-dextran that translocates into the bloodstream is then measured in serum or plasma samples. Lower systemic levels of FITC-dextran in Vilagletistat-treated animals would indicate reduced intestinal permeability.[11][12]

Caption: General workflow for in vivo assessment of intestinal permeability.

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Intestinal Permeability Data

| Treatment Group | TEER (Ω·cm²) | Apparent Permeability (Papp) of FITC-dextran (cm/s) |

| Vehicle Control | ||

| Vilagletistat (Dose 1) | ||

| Vilagletistat (Dose 2) | ||

| Vilagletistat (Dose 3) | ||

| Positive Control | ||

| (e.g., Gliadin) |

Table 2: In Vivo Intestinal Permeability Data

| Treatment Group | Urinary Lactulose/Mannitol Ratio | Serum FITC-dextran (µg/mL) |

| Vehicle Control | ||

| Vilagletistat (Dose 1) | ||

| Vilagletistat (Dose 2) | ||

| Vilagletistat (Dose 3) | ||

| Disease Control |

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Vilagletistat

-

Inflammatory stimulus (e.g., peptic-tryptic digested gliadin)

-

TEER meter (e.g., EVOM™)

-

FITC-dextran (4 kDa)

-

Lucifer Yellow

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer.[9]

-

Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[9]

-

Treatment:

-

Wash the monolayers with pre-warmed assay buffer.

-

Add fresh assay buffer containing the desired concentrations of Vilagletistat or vehicle to the apical and basolateral compartments. Incubate for a specified pre-treatment time.

-

Introduce the inflammatory stimulus (e.g., PT-gliadin) to the apical compartment.

-

-

TEER Measurement: At designated time points post-stimulus, measure the TEER of the monolayers.[13]

-

Paracellular Flux Assay:

-

Following the treatment period, replace the apical medium with a solution containing a fluorescent marker (e.g., 1 mg/mL FITC-dextran).[6]

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

-

Measure the fluorescence of the basolateral samples using a plate reader (Excitation/Emission ~490/520 nm for FITC-dextran).[14]

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker.

Protocol 2: In Vivo Lactulose/Mannitol Test

Materials:

-

Animal model of intestinal permeability

-

Vilagletistat

-

Lactulose and Mannitol solution (e.g., 5g lactulose and 2g mannitol in 100 mL water for human studies, adjust for animal weight)[10]

-

Metabolic cages for urine collection

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Animal Treatment: Administer Vilagletistat or vehicle to the animals for the duration of the study.

-

Fasting: Fast the animals overnight (with free access to water) before the permeability test.[10]

-

Probe Administration: Administer the lactulose/mannitol solution via oral gavage.

-

Urine Collection: House the animals in metabolic cages and collect urine over a defined period (e.g., 6 hours).[10]

-

Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using HPLC.[10]

-

Data Analysis: Calculate the percentage of each sugar excreted and determine the lactulose to mannitol (L/M) ratio.[10]

Protocol 3: In Vivo FITC-Dextran Permeability Assay

Materials:

-

Animal model of intestinal permeability

-

Vilagletistat

-

FITC-dextran (4 kDa) solution (e.g., 80 mg/mL in sterile PBS)[11]

-

Gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Fluorescence plate reader

Procedure:

-

Animal Treatment: Administer Vilagletistat or vehicle to the animals.

-

Fasting: Fast the animals for 4-6 hours prior to the assay.[11]

-

Baseline Blood Sample: Collect a small baseline blood sample.

-

Probe Administration: Administer the FITC-dextran solution via oral gavage (e.g., 150 µL per mouse).[11]

-

Blood Collection: At a specified time point post-gavage (e.g., 4 hours), collect a terminal blood sample.[11]

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Fluorescence Measurement: Dilute the plasma samples and measure the fluorescence intensity using a plate reader.[12]

-

Data Analysis: Generate a standard curve with known concentrations of FITC-dextran to quantify the concentration in the plasma samples.

References

- 1. Role of Regulatory T Cells and Transglutaminase 2 Inhibitors in Celiac Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Are transglutaminase 2 inhibitors able to reduce gliadin-induced toxicity related to celiac disease? A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beyondceliac.org [beyondceliac.org]

- 5. Revolutionizing Celiac Treatment: How ZED1227 Protects Against Gluten-Induced Intestinal Damage - Celiac.com [celiac.com]

- 6. enamine.net [enamine.net]

- 7. 2.4. Transepithelial electrical resistance (TEER) measurement [bio-protocol.org]

- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bowdish.ca [bowdish.ca]

- 12. mmpc.org [mmpc.org]

- 13. youtube.com [youtube.com]

- 14. resources.amsbio.com [resources.amsbio.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Cell Permeability of Vilagletistat in Experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of Vilagletistat (also known as ZED-1227) in experimental settings.

Introduction to Vilagletistat and its Permeability

Vilagletistat is a potent, selective, and orally active irreversible inhibitor of tissue transglutaminase 2 (TG2)[1]. It forms a stable covalent bond with a cysteine residue in the catalytic center of TG2, effectively blocking its activity[2]. Its primary therapeutic application is in the treatment of celiac disease, where it prevents gluten-induced intestinal damage[3][4][5].

A key characteristic of Vilagletistat's design is its low cell permeability. This is part of a "local, topical, non-systemic drug-design concept" intended to limit systemic exposure and potential side effects. However, this property can present challenges in in vitro experiments that require the compound to enter cells to engage with intracellular TG2.

Physicochemical Properties of Vilagletistat

| Property | Value | Reference |

| Molecular Weight | 528.60 g/mol | [1] |

| Formula | C26H36N6O6 | [1] |

| CAS Number | 1542132-88-6 | [1] |

| IC50 (TG2) | 45 nM | [1] |

| Caco-2 Permeability (Papp) | < 1 x 10⁻⁶ cm/s |

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of Vilagletistat low?

A1: The low cell permeability of Vilagletistat is an intentional design feature to limit systemic absorption and focus its therapeutic action on the gastrointestinal tract for the treatment of celiac disease. This design minimizes potential off-target effects that could arise from systemic exposure to a covalent inhibitor.

Q2: How does the low permeability of Vilagletistat affect my cell-based experiments?

A2: The low permeability can lead to a lower than expected intracellular concentration of Vilagletistat. This can result in:

-

Reduced apparent potency (higher IC50) in whole-cell assays compared to cell-free enzymatic assays.

-

Inconsistent or non-reproducible results in experiments measuring intracellular TG2 activity.

-

The need for higher concentrations and/or longer incubation times to observe a biological effect, which could potentially lead to off-target effects or cytotoxicity.

Q3: What is the recommended solvent for Vilagletistat?

A3: Vilagletistat is soluble in DMSO at a concentration of 125 mg/mL (236.47 mM) with the need for ultrasonication. For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil have been reported[1]. For cell-based assays, it is crucial to use freshly opened, high-purity DMSO to prepare stock solutions and to be mindful of the final DMSO concentration in your cell culture medium, as it can affect cell health[1].

Q4: Is Vilagletistat cytotoxic?

A4: Studies have shown that Vilagletistat (0.1 µM - 1 µM; 24 hours) has no cytotoxic activity and does not affect metabolic activity or proliferation in Huh7 and Caco2 cells[1]. However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Low or No Inhibition of Intracellular TG2 Activity

If you are observing minimal or no inhibition of TG2 in your whole-cell experiments, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Intracellular TG2 Inhibition

Caption: Troubleshooting workflow for addressing low intracellular TG2 inhibition by Vilagletistat.

Issue 2: High Variability in Experimental Results

High variability between replicates or experiments can be a consequence of inconsistent intracellular concentrations of Vilagletistat.

Strategies to Reduce Variability

| Strategy | Rationale |

| Strictly Control Incubation Time | As a covalent inhibitor, Vilagletistat's target engagement is time-dependent. Ensure precise timing for all experimental steps. |

| Maintain Consistent Cell Density | Cell confluence can affect compound uptake. Seed cells at a consistent density for all experiments. |

| Use a Positive Control for Permeability | Include a known permeable compound to ensure the cell monolayer is not compromised. |

| Pre-incubation with Vilagletistat | Pre-incubating cells with Vilagletistat before inducing TG2 activity can allow more time for the compound to cross the cell membrane. |

| Automate Liquid Handling | Where possible, use automated liquid handling to minimize pipetting errors. |

Experimental Protocols

Protocol 1: Whole-Cell TG2 Activity Assay

This protocol is designed to measure the intracellular activity of TG2 in the presence of Vilagletistat.

Experimental Workflow for Whole-Cell TG2 Activity Assay

Caption: Workflow for a whole-cell TG2 activity assay with Vilagletistat.

Materials:

-

Cells expressing TG2 (e.g., Caco-2, U937, or a transfected cell line)

-

96-well cell culture plates

-

Vilagletistat stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell lysis buffer

-